The Chemical Architecture of Koumidine: A Technical Guide
The Chemical Architecture of Koumidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Koumidine is a naturally occurring monoterpenoid indole (B1671886) alkaloid isolated from plants of the genus Gelsemium, notably Gelsemium elegans. As a member of the sarpagine (B1680780) class of alkaloids, it possesses a complex, caged, polycyclic structure that has intrigued synthetic chemists and pharmacologists alike. This document provides a comprehensive technical overview of the chemical structure of Koumidine, including its physicochemical properties, spectroscopic data, and detailed experimental protocols for its isolation and total synthesis. It is intended to serve as a core reference for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure and Identification
Koumidine is characterized by a rigid pentacyclic framework. Structurally, it belongs to the sarpagine-type alkaloids, which feature an exocyclic (Z)-ethylidene side chain and a cage-like scaffold composed of an indole-fused azabicyclo[3.3.1]nonane and an azabicyclo[2.2.2]octane substructure.[1][2]
The definitive chemical identity of Koumidine is established by the following identifiers:
| Identifier | Value |
| IUPAC Name | [(1S,12S,13S,14S,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷]octadeca-2(10),4,6,8-tetraen-13-yl]methanol |
| Molecular Formula | C₁₉H₂₂N₂O |
| SMILES | C/C=C/1\CN2[C@H]3C[C@H]1--INVALID-LINK--CO |
| InChI | InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2+/t13-,15+,17+,18+/m1/s1 |
| InChIKey | VXTDUGOBAOLMED-CPEJFPLXSA-N |
Physicochemical and Spectroscopic Data
Table 2.1: Physicochemical Properties of Koumidine
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 294.4 g/mol | PubChem CID: 44584550 |
| Exact Mass | 294.173213330 Da | PubChem CID: 44584550 |
| Topological Polar Surface Area | 39.3 Ų | PubChem CID: 44584550 |
| logP (Predicted) | 2.1 | PubChem CID: 44584550 |
| Natural Source | Gelsemium elegans, Gelsemium sempervirens | PubChem CID: 44584550 |
Table 2.2: LC-MS Data for Koumidine
| Parameter | Value |
|---|---|
| Instrumentation | Waters Acquity UPLC System; Waters Xevo G2 Q-Tof |
| Ionization Mode | ESI Positive |
| Precursor m/z | 295.1804898 |
| Precursor Adduct | [M+H]⁺ |
| Retention Time | 3.575733 min |
| Column | Acquity BEH C18 (1.7 µm, 2.1 mm x 100 mm) |
| Collision Energy | 6V |
Data sourced from PubChem CID: 44584550
Experimental Protocols
Isolation from Gelsemium elegans
Koumidine is a constituent of the plant Gelsemium elegans. While a specific protocol for the preparative isolation of Koumidine is not widely published, a representative methodology can be constructed based on established procedures for the separation of alkaloids from this genus.[3]
Protocol Outline: Alkaloid Extraction and Isolation
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Drying and Pulverization : Air-dry the plant material (e.g., leaves and stems of G. elegans) and grind into a fine powder.
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Acidic Extraction : Macerate the powdered material with an acidic aqueous solution (e.g., 0.5% HCl) to protonate and solubilize the alkaloids. This is typically performed over 24-48 hours with agitation.
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Filtration and Basification : Filter the acidic extract to remove solid plant material. Basify the filtrate to a pH of 9-10 with a base (e.g., NH₄OH) to deprotonate the alkaloids, causing them to precipitate or become extractable into an organic solvent.
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Solvent Partitioning : Perform a liquid-liquid extraction of the basified aqueous solution with an immiscible organic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or a chloroform-methanol mixture. The alkaloids will partition into the organic layer.
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Crude Extract Preparation : Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
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Chromatographic Purification : Subject the crude extract to a series of chromatographic separations.
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Column Chromatography : Initially, use silica (B1680970) gel or alumina (B75360) column chromatography with a gradient elution system (e.g., cyclohexane-acetone, dichloromethane-methanol) to fractionate the crude extract.
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Preparative HPLC : Further purify the fractions containing Koumidine using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., acetonitrile-water with a modifier like formic acid or TFA) to yield pure Koumidine.
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Caption: Workflow for the Isolation of Koumidine.
Total Synthesis
The complex architecture of Koumidine has made it a challenging target for total synthesis. The strategy developed by the group of Tanja Gaich represents a modern approach to the sarpagine alkaloid family, including Koumidine.[2][4][5]
Protocol Outline: Gaich Group's Synthetic Strategy (2019) This synthesis is noted for its gram-scale production capability and its use of a key [5+2] cycloaddition reaction.[2][4]
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[5+2] Cycloaddition : The synthesis commences with a highly diastereoselective 1,3-dipolar cycloaddition between a trans-2-methylene-1,3-dithiolane 1,3-dioxide and a 3-oxidopyridinium species. This key step constructs the tropane (B1204802) scaffold, which forms the core of the azabicyclic system.
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Intermediate Elaboration : The resulting cycloadduct undergoes a series of transformations to introduce the necessary functional groups and stereocenters. This involves steps such as reduction, protection, and functional group interconversions.
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Enol-Oxonium Cyclisation : A late-stage enol-oxonium cyclisation is employed to construct the final hexacyclic cage framework of the sarpagine skeleton.
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Fischer Indole Synthesis : The indole moiety is introduced in a final step via a Fischer indole synthesis using the appropriate phenylhydrazine (B124118) precursor to complete the total synthesis of Koumidine.[5]
Caption: Key Stages in the Total Synthesis of Koumidine.
Biological Context and Signaling Pathways
Koumidine belongs to the broader class of Gelsemium monoterpenoid indole alkaloids, which are known to exhibit a wide range of significant pharmacological activities, including analgesic, anti-tumor, anxiolytic, immunosuppressive, and anti-inflammatory effects.[1][2] While specific signaling pathways for Koumidine are not extensively detailed, research on related alkaloids like koumine (B8086292) and gelsemine (B155926) suggests that members of this family can modulate key cellular pathways. For instance, some Gelsemium alkaloids are known to be modulators of glycine (B1666218) receptors (GlyRs) and may interact with pathways such as the Akt/mTOR and Wnt/β-catenin signaling cascades.[6] The potent bioactivity of this class of compounds underscores the importance of Koumidine as a subject for further investigation in drug discovery.
Caption: Classification and Bioactivities of Gelsemium Alkaloids.
References
- 1. A Bischler-Napieralski and homo-Mannich sequence enables diversified syntheses of sarpagine alkaloids and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of gelsedine-type indole alkaloids from Gelsemium elegans and evaluation of the cytotoxic activity of gelsemium alkaloids for A431 epidermoid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gram-Scale Total Synthesis of Sarpagine Alkaloids and Non-Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
